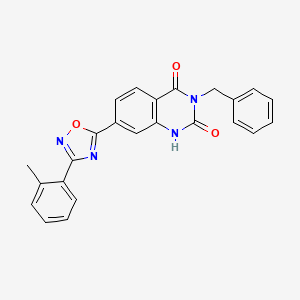

3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name |

3-benzyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c1-15-7-5-6-10-18(15)21-26-22(31-27-21)17-11-12-19-20(13-17)25-24(30)28(23(19)29)14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHXNXIYFJRQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the quinazoline core and the introduction of the oxadiazole and benzyl groups. Common reagents and conditions may include:

Starting Materials: Anthranilic acid derivatives, benzyl halides, and o-tolyl hydrazine.

Reagents: Phosphorus oxychloride (POCl3), sodium hydride (NaH), and various solvents like dimethylformamide (DMF).

Conditions: Reflux, inert atmosphere (e.g., nitrogen), and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and tolyl groups.

Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with carboxylic acid groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Similar compounds with oxadiazole groups have demonstrated antimicrobial properties. Studies suggest that oxadiazole derivatives can inhibit bacterial growth and show activity against fungi. For example, compounds with oxadiazole structures have been tested against pathogens like Mycobacterium smegmatis and Candida albicans, indicating potential for development as antimicrobial agents .

Synthesis and Characterization

Several synthetic methods have been employed to create derivatives of quinazolinones and oxadiazoles. For instance, a recent study highlighted the synthesis of various 4(3H)-quinazolinone derivatives using different substituents on the benzamide moiety . The characterization of these compounds often involves spectral analysis techniques such as NMR and X-ray crystallography to confirm their structures.

Biological Evaluation

In vitro studies have been conducted to evaluate the biological activities of synthesized compounds. For example:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, modulating their activity. The oxadiazole ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.

Uniqueness

3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline core with the oxadiazole ring and benzyl group, which may confer distinct biological activities and chemical properties.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Biological Activity

3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a quinazoline core, known for its diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. The following sections will explore the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

- Quinazoline Core : A bicyclic structure that is often associated with various biological activities.

- Oxadiazole Ring : Known for its antimicrobial properties.

- Benzyl and o-Tolyl Substituents : These groups may enhance the interaction with biological targets.

Biological Activity Overview

The biological activity of 3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can be summarized as follows:

Anticancer Activity

Research indicates that compounds with a quinazoline core possess significant anticancer potential. For example:

- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. Compounds similar to 3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has been documented extensively:

- Study on Antimicrobial Properties : In a study evaluating the antimicrobial activities of quinazoline derivatives against various bacterial strains, compounds with oxadiazole rings exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli. For instance, one derivative showed an inhibition zone of 15 mm against E. coli, indicating moderate activity compared to standard antibiotics like ampicillin .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Interference with enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Potential intercalation into DNA structures, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : Affecting pathways related to inflammation and cell survival .

Q & A

Q. What are the common synthetic routes for preparing 3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4-dione?

The synthesis typically involves cyclization and functionalization steps. For example, quinazoline-2,4-dione cores can be synthesized by reacting substituted benzamides with O-benzylhydroxylamine, followed by cyclization using triphosgene (a safer alternative to phosgene) to form the quinazoline scaffold . The oxadiazole ring is introduced via condensation of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions. Key intermediates should be characterized by H/C NMR and IR spectroscopy to confirm regioselectivity and purity .

Q. How is the structural identity of this compound verified in academic research?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments and carbon frameworks, with shifts around δ 6.0–8.0 ppm indicating aromatic protons from the quinazoline and oxadiazole moieties .

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the oxadiazole ring geometry (e.g., planar 1,2,4-oxadiazole with bond angles near 120°) .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ for CHNO) .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) values reported .

- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) using purified enzyme targets.

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., IC values) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacological profile?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or receptors) by analyzing interactions like hydrogen bonds with catalytic residues. MD simulations assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å for 100 ns) . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with bioactivity, guiding structural modifications .

Q. What experimental designs address contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in cytotoxicity assays).

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

- Orthogonal assays : Combine enzymatic inhibition data with phenotypic assays (e.g., cell migration for anti-cancer activity) .

Q. How do substituents on the quinazoline and oxadiazole rings influence stability and reactivity?

- Electron-donating groups (e.g., benzyl on quinazoline) enhance π-π stacking in crystal lattices, improving thermal stability (TGA data > 200°C) .

- Steric effects : Bulky o-tolyl groups on oxadiazole may hinder hydrolysis but reduce solubility (logP > 3). Solubility can be improved via PEGylation or salt formation .

- Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W/m for 48 hours) quantifies degradation products .

Q. What methodologies assess environmental fate and ecotoxicological risks?

- Biodegradation : OECD 301F test to measure mineralization rates in aqueous systems.

- Bioaccumulation : LogK values predict partitioning into lipid tissues (e.g., BCF > 500 indicates high bioaccumulation potential) .

- Toxicity profiling : Daphnia magna or zebrafish embryo assays (LC/EC) for acute/chronic effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.